molecular formula C9H19NO2 B12108002 2-(Dimethylamino)-3-ethylpentanoic acid

2-(Dimethylamino)-3-ethylpentanoic acid

Cat. No.: B12108002
M. Wt: 173.25 g/mol
InChI Key: DUAITSJTRXMSLD-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-3-ethylpentanoic acid: is a chemical compound with the following structural formula:

CH3CH2CH(CH3)C(O)OHN(CH3)2\text{CH}_3 - \text{CH}_2 - \text{CH}(\text{CH}_3) - \text{C}(\text{O})\text{OH} - \text{N}(\text{CH}_3)_2 CH3​−CH2​−CH(CH3​)−C(O)OH−N(CH3​)2​

It contains an amino group (N(CH₃)₂) and a carboxylic acid group (COOH). The compound is also known by other names, such as 2-(Dimethylamino)-3-ethylvaleric acid .

Preparation Methods

Synthetic Routes: The synthesis of 2-(Dimethylamino)-3-ethylpentanoic acid involves several steps. One common method is the reaction of 3-ethylpent-4-en-2-one with dimethylamine . The reaction proceeds via nucleophilic addition to the carbonyl group, followed by acidification to yield the final product.

Industrial Production: Industrial production methods typically involve large-scale synthesis using suitable reagents and optimized conditions. specific industrial processes for this compound may vary based on the manufacturer.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound can undergo oxidation reactions, converting the alkyl group to a carboxylic acid or other functional groups.

    Reduction: Reduction of the carbonyl group can yield secondary amines.

    Substitution: The amino group can participate in substitution reactions.

    Common Reagents and Conditions: Reagents like oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and acid/base catalysts are commonly used.

Major Products: The major products depend on the specific reaction conditions. For example:

  • Oxidation: 2-(Dimethylamino)-3-ethylpentanoic acid or its derivatives.
  • Reduction: Secondary amines.
  • Substitution: Various substituted derivatives.

Scientific Research Applications

    Medicine: The compound may have pharmaceutical applications due to its unique structure and potential biological activity.

    Chemical Research: Researchers study its reactivity and properties for drug design and development.

    Industry: It could serve as a precursor for other compounds.

Mechanism of Action

The exact mechanism of action is context-dependent. the amino group may interact with cellular receptors or enzymes, affecting biological processes.

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

2-(dimethylamino)-3-ethylpentanoic acid

InChI

InChI=1S/C9H19NO2/c1-5-7(6-2)8(9(11)12)10(3)4/h7-8H,5-6H2,1-4H3,(H,11,12)

InChI Key

DUAITSJTRXMSLD-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(C(=O)O)N(C)C

Origin of Product

United States

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